molecular formula C12H9ClO B1306206 2-(1-Naphthyl)Ethanoyl Chloride CAS No. 5121-00-6

2-(1-Naphthyl)Ethanoyl Chloride

Cat. No. B1306206
CAS RN: 5121-00-6
M. Wt: 204.65 g/mol
InChI Key: DSVAZLXLRDXHKO-UHFFFAOYSA-N
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Patent
US06875765B2

Procedure details

To a solution of the 1-naphthylacetylchloride (21.90 g, 107.0 mmol) in CH2Cl2 (100 mL) was added dimethylhydroxyl amine hydrochloride (13.57 g, 139.1 mmol) and the solution cooled to 0° C. Et3N (43.20 mL, 31.32 mmol) was added to the solution dropwise under an atmosphere of N2. The mixture was then allowed to warm to room temperature where it was stirred for 12 hours and then filtered to remove a white solid. The filtrate was concentrated under vacuum and the residue was diluted with EtOAc (100 mL) and then was washed with 1 N HCl (50 mL), saturated NaHCO3 (50 mL) and brine (50 mL). The organic layer was dried (MgSO4) and then stripped of solvent under vacuum. The crude product was subjected to silica gel chromatography (EtOAc/Hexanes, 1:9) to give N-methoxy-N-methyl-2-naphthalen-1-yl-acetamide 16.90 g (69%) as a white solid: 1H-NMR (400 MHz, CDCl3) δ 8.06 (dd, 1 H), 7.87 (dd, 2H), 7.77 (dd, 1 H), 7.56-7.39 (m, 4 H), 4.22 (s, 2H), 3.60 (s, 3H), 3.22 (s, 2H).
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
13.57 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
43.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][C:12](Cl)=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.Cl.[CH3:16][N:17](C)[OH:18].[CH3:20]CN(CC)CC.N#N>C(Cl)Cl>[CH3:20][O:18][N:17]([CH3:16])[C:12](=[O:13])[CH2:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
21.9 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CC(=O)Cl
Name
Quantity
13.57 g
Type
reactant
Smiles
Cl.CN(O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
43.2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature where it
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove a white solid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
ADDITION
Type
ADDITION
Details
the residue was diluted with EtOAc (100 mL)
WASH
Type
WASH
Details
was washed with 1 N HCl (50 mL), saturated NaHCO3 (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CON(C(CC1=CC=CC2=CC=CC=C12)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 235.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.